N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H12F4N4O2 and its molecular weight is 332.259. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, activity against various pathogens, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a 1,2,4-triazole ring, which is known for its biological significance. The synthesis often involves microwave-assisted techniques that enhance yield and purity. For instance, a study demonstrated the microwave-assisted synthesis of various triazole derivatives, which showed promising antifungal activities against several plant pathogens .
Antimicrobial Activity
In vitro Studies:
Research indicates that compounds with a triazole moiety exhibit significant antibacterial and antifungal properties. In particular:
- Antibacterial Activity: Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. Notably, derivatives with trifluoromethyl groups demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
- Antifungal Activity: The compound's antifungal properties were assessed using various fungal strains. A related study indicated that triazole derivatives effectively inhibited the growth of fungi by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds. For example:
Compound Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases potency against MRSA |
Benzyl Substituent | Enhances interaction with bacterial membranes |
Acetamide Functionality | Contributes to overall stability |
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Triazole Derivatives Against Fungi: A series of synthesized triazoles showed effective antifungal activity against Corynespora cassiicola, indicating potential agricultural applications .
- Antibacterial Efficacy: In a comparative study, triazole derivatives exhibited significant antibacterial activity against both clinical and environmental strains of bacteria, demonstrating their potential as therapeutic agents in treating resistant infections .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-10(22)18-6-8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSXEFOMRHIPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.